molecular formula C12H15BrN2 B8374387 5-Bromo-1-(pyrrolidin-3-yl)indoline

5-Bromo-1-(pyrrolidin-3-yl)indoline

Cat. No.: B8374387
M. Wt: 267.16 g/mol
InChI Key: JYNWEWVHQJEQNR-UHFFFAOYSA-N
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Description

5-Bromo-1-(pyrrolidin-3-yl)indoline is a synthetic organic compound that incorporates both an indoline and a pyrrolidine ring system, making it a valuable intermediate in medicinal chemistry and drug discovery. The indoline scaffold, a saturated version of indole, is a common feature in numerous biologically active molecules. The fusion with the pyrrolidine ring, a saturated nitrogen heterocycle, enhances the three-dimensional coverage and stereochemical complexity of the molecule, which are desirable properties for developing selective ligands in pharmaceutical research . The bromine substituent at the 5-position offers a versatile synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to explore a diverse chemical space around the core structure. As a building block, this compound is intended for the synthesis of more complex molecules for research applications. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Properties

Molecular Formula

C12H15BrN2

Molecular Weight

267.16 g/mol

IUPAC Name

5-bromo-1-pyrrolidin-3-yl-2,3-dihydroindole

InChI

InChI=1S/C12H15BrN2/c13-10-1-2-12-9(7-10)4-6-15(12)11-3-5-14-8-11/h1-2,7,11,14H,3-6,8H2

InChI Key

JYNWEWVHQJEQNR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1N2CCC3=C2C=CC(=C3)Br

Origin of Product

United States

Scientific Research Applications

Anticancer Potential

Research indicates that 5-Bromo-1-(pyrrolidin-3-yl)indoline exhibits significant anticancer properties. Preliminary studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activities

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)0.67Induction of apoptosis
HeLa (Cervical Cancer)0.32Cell cycle arrest
A549 (Lung Cancer)1.19Modulation of apoptotic pathways

These findings highlight the compound's potential as a lead molecule for developing new anticancer therapies.

Neuropharmacological Effects

The compound's structure suggests it may interact with serotonin receptors, which are crucial in treating mood disorders such as anxiety and depression. Studies have indicated that modifications in the indoline structure can enhance binding affinities to these receptors.

Table 2: Neuropharmacological Studies

Study FocusFindings
Serotonin Receptor BindingEnhanced affinity observed with bromine substitution
Anxiety ModelsSignificant reduction in anxiety-like behaviors

This interaction opens avenues for exploring this compound as a potential antidepressant or anxiolytic agent.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cyclooxygenase enzymes, which are pivotal in inflammatory responses. Structural modifications have been shown to enhance potency against these enzymes, indicating its potential use in treating inflammatory diseases.

Table 3: Enzyme Inhibition Studies

Enzyme TypeInhibition ActivityReference Compound
Cyclooxygenase-1ModerateAspirin
Cyclooxygenase-2SignificantCelecoxib

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, allowing for structural modifications to optimize biological activity and selectivity.

Synthesis Pathway Overview :

  • Bromination of indole derivatives.
  • Reaction with pyrrolidine under controlled conditions.
  • Purification through crystallization techniques.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound, observing a dose-dependent decrease in cell viability, corroborating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the anxiolytic properties of the compound using animal models showed promising results, indicating significant behavioral improvements compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-Bromo-1-(pyrrolidin-3-yl)indoline with structurally related brominated indole/indoline derivatives, focusing on substituents, physical properties, spectral data, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name & Source Substituents Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (NMR, IR) Notable Applications
This compound (Hypothetical) Pyrrolidin-3-yl (position 1), Br (position 5) C₁₂H₁₄BrN₂ 281.16 Potential beta-secretase inhibition
Compound 34 () 1-(2,5-Dimethoxyphenethyl)-1H-imidazol-5-yl (position 3), Br (position 5) C₂₃H₂₃BrN₄O₂ 475.36 141–142 IR: 2950 cm⁻¹ (C-H stretch); ¹H NMR: δ 7.65 (s, indole H) Not specified
5-Bromo-3-(piperidin-4-yl)-1H-indole () Piperidin-4-yl (position 3), Br (position 5) C₁₃H₁₅BrN₂ 279.18 pKa: 16.10; Density: 1.429 g/cm³ Not specified
Compound IV-96t () Spirobiindoline, methylsulfonyl, Br (position 5) C₁₇H₁₂BrN₂O₄S 428.26 Amorphous solid ¹³C NMR: δ 171.4 (carbonyl), 143.7 (aromatic) Synthetic intermediate
5-Bromo-1-(3-methoxybenzyl)spiro[indoline-3,2′-dioxolan]-2-one () 3-Methoxybenzyl, dioxolane (spiro), Br (position 5) C₁₉H₁₇BrN₂O₃ 417.26 ¹H NMR: δ 3.10 (s, CH₃); ¹³C NMR: δ 172.8 (carbonyl) Organocatalysis studies

Key Comparison Points:

Substituent Effects on Reactivity and Solubility: The pyrrolidin-3-yl group in the target compound likely enhances solubility in polar solvents compared to bulkier substituents like the 2,5-dimethoxyphenethyl group in Compound 33. Piperidin-4-yl () may offer similar solubility but with distinct steric effects due to the six-membered ring .

Spectral Data :

  • IR spectra of related compounds show characteristic C-H stretches (~2950 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) .
  • ¹H NMR signals for aromatic protons in brominated indoles typically appear at δ 6.6–7.7, with methyl or methoxy groups resonating at δ 3.0–4.5 .

Synthetic Accessibility :

  • Compound 34 and analogs are synthesized via nucleophilic substitution or cyclization reactions, with yields up to 82% (). The target compound may require similar methods, such as Buchwald-Hartwig amination for pyrrolidine coupling.

Biological Relevance :

  • Pyrrolidin-3-yl derivatives are implicated in Alzheimer’s therapy as beta-secretase inhibitors , whereas piperidinyl analogs () lack explicit therapeutic data. The spirobiindoline derivative () serves as a synthetic intermediate rather than a bioactive molecule .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-1-(pyrrolidin-3-yl)indoline, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of pyrrolidine-substituted indoline derivatives typically involves nucleophilic substitution or cross-coupling reactions. For example, a spirocyclic analog (5-Bromo-1-(3-methoxybenzyl)spiro[indoline-3,2′-[1,3]dioxolan]-2-one) was synthesized using toluene as a solvent, p-toluenesulfonic acid (pTsOH) as a catalyst, and ethylene glycol (ETG) as a reactant, yielding 82% product after 20 hours at reflux . Optimization should focus on solvent polarity, catalyst loading (e.g., 0.05–5 mol%), and temperature gradients. Reaction progress can be monitored via TLC or HPLC, with purification achieved through column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming bond angles, torsion angles, and stereochemistry. For example, a related brominated indoline (5-Bromo-1-methylindolin-2-one) was analyzed at 293 K, revealing a mean C–C bond length of 0.003 Å and R factor = 0.028 . Researchers should grow crystals via slow evaporation (e.g., in chloroform/methanol) and use software like SHELX for refinement. Discrepancies between computational (DFT-optimized) and experimental structures can be addressed by comparing torsion angles and hydrogen-bonding networks.

Q. What are the key reactivity patterns of this compound in substitution and oxidation reactions?

  • Methodological Answer : The bromine atom at position 5 and the pyrrolidine moiety govern reactivity. Bromine participates in Suzuki-Miyaura cross-coupling (e.g., with aryl boronic acids) using Pd(PPh₃)₄ as a catalyst in THF/water . The pyrrolidine group can undergo N-alkylation or oxidation (e.g., with m-CPBA to form pyrrolidine N-oxide). Reactivity can be tracked via ¹H NMR (e.g., disappearance of pyrrolidine protons at δ 3.10–4.60 ppm) .

Advanced Research Questions

Q. How do solvent effects and computational parameters influence the accuracy of DFT-predicted UV-vis spectra for this compound?

  • Methodological Answer : Theoretical UV-vis spectra often show red shifts in solvent (e.g., chloroform) due to polarizable continuum models (PCM). For indoline dyes, vacuum-computed peaks at 415 nm shift to 577 nm in chloroform, but experimental spectra may show broader bands at 500–600 nm . To reconcile discrepancies, use hybrid functionals (e.g., CAM-B3LYP) with 6-311+G(d,p) basis sets and explicit solvent molecules. Validate with time-dependent DFT (TD-DFT) and compare oscillator strengths to experimental molar absorptivity .

Q. What synergistic effects arise when combining this compound with natural dyes in DSSCs, and how can interfacial charge transfer be quantified?

  • Methodological Answer : In dye-sensitized solar cells (DSSCs), co-sensitization with natural dyes (e.g., crocetin) enhances light absorption. Mixing indoline D205 with crocetin in chloroform shifts absorption to 550–600 nm, improving incident photon-to-current efficiency (IPCE) . Electrochemical impedance spectroscopy (EIS) can quantify charge recombination rates, while femtosecond transient absorption spectroscopy tracks electron injection dynamics (e.g., TiO₂ → dye). Optimize dye ratios (e.g., 1:1 to 1:3) and measure J-V curves under AM1.5G illumination .

Q. How can structure-activity relationships (SARs) guide the design of this compound analogs for kinase inhibition?

  • Methodological Answer : Replace the bromine with electron-withdrawing groups (e.g., CF₃) to enhance binding to ATP pockets. For example, bisindolylmaleimide derivatives inhibit protein kinase C (PKC) with IC₅₀ values < 100 nM . Use molecular docking (AutoDock Vina) to predict interactions with kinase domains (e.g., FLT3 or Akt). Synthesize analogs via Buchwald-Hartwig amination and validate inhibition via kinase activity assays (e.g., ADP-Glo™) .

Q. How can contradictions between theoretical and experimental vibrational spectra be resolved for this compound?

  • Methodological Answer : Discrepancies in IR/Raman spectra often arise from anharmonicity or solvent interactions. For indoline derivatives, compute vibrational modes using B3LYP/6-31G(d) and scale frequencies by 0.9614. Compare experimental peaks (e.g., C-Br stretch at 550 cm⁻¹) to theoretical values. Use attenuated total reflectance (ATR)-FTIR in solid state to minimize solvent effects. If inconsistencies persist, consider protonation states or crystal packing forces .

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